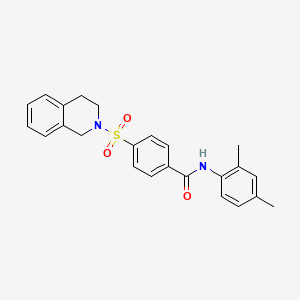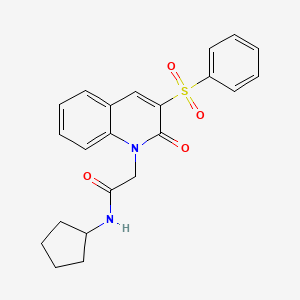![molecular formula C8H5FN2O2 B2945792 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-87-9](/img/structure/B2945792.png)
5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1190319-87-9 . It has a linear formula of C8H5FN2O2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.14 . It is solid in its physical form .Applications De Recherche Scientifique
Fluorescence Quantum Yield
- Carbon Dots Fluorescence : 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been identified as a key component in carbon dots with high fluorescence quantum yields. These carbon dots are important for understanding the fluorescence origins in such materials, expanding their applications in various fields (Shi et al., 2016).
Antibacterial Applications
- Synthesis for Antibacterial Agents : The compound has been used in the synthesis of fluoronaphthyridines, which exhibit significant antibacterial activities. This synthesis contributes to the development of new therapeutic agents (Bouzard et al., 1992).
Analgesic and Anti-inflammatory Activity
- Synthesis for Analgesic and Anti-inflammatory Agents : Research has shown that derivatives of this compound have been synthesized and tested for analgesic and anti-inflammatory activities, with some derivatives showing comparable or higher potency than traditional agents (Muchowski et al., 1985).
Chemosensor Applications
- Selective Al(3+) Sensor : The compound has been used in the synthesis of a pyrrolidine constrained bipyridyl-dansyl fluoroionophore, which acts as a selective chemosensor for Aluminum ions, based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Pharmaceutical Intermediates
- Key Pharmaceutical Intermediate : It has been utilized in the practical synthesis of pharmaceutical intermediates, showcasing its role in the development of new drugs and therapies (Wang et al., 2006).
Fluorescent Chemosensors
- Fe3+/Fe2+ Sensitivity in Living Cells : As a part of new fluorophores, this compound has been applied in creating chemosensors for Fe3+/Fe2+ cations, illustrating high selectivity in living HepG2 cells (Maity et al., 2018).
Biochemical and Metabolic Investigations
- Studies in Tumor Inhibitory Properties : The compound has been involved in studies focused on its tumor inhibitory properties, metabolic investigations, and its effects on nucleic acid biosynthesis (Harbers et al., 1959).
Imaging Agent for Prostate Cancer
- PET Imaging Agent in Prostate Cancer : Its derivatives have been synthesized and evaluated as potential imaging agents for prostate-specific membrane antigen, significantly impacting the management of prostate cancer (Chen et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLQRXTGNJDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)
![2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2945711.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)
![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/no-structure.png)
![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)
![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)
![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)

![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)


![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)
